N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions
Triazole Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Sulfanyl Group Introduction: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiols or disulfides.
Coupling Reaction: The final step involves coupling the triazole-sulfanyl intermediate with 3-chloro-4-methylphenylamine under conditions such as reflux in an appropriate solvent (e.g., ethanol or acetonitrile) with a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under conditions like reflux or microwave irradiation.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Hydrogenated aromatic or triazole derivatives
Substitution: Functionalized aromatic or triazole derivatives
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a bioactive compound in drug discovery.
- Investigated for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Studied for its ability to modulate specific biological pathways.
Industry:
- Utilized in the development of agrochemicals such as herbicides or pesticides.
- Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group and are used in the production of dyes and herbicides.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents, also contain the triazole ring.
Uniqueness:
- The combination of the triazole ring with the sulfanyl group and the specific substitution pattern on the aromatic rings makes this compound unique.
- Its potential applications in multiple fields, from medicinal chemistry to materials science, highlight its versatility.
This detailed article provides a comprehensive overview of N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(3,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4OS/c1-3-26-18(12-5-7-14(20)16(22)8-12)24-25-19(26)28-10-17(27)23-13-6-4-11(2)15(21)9-13/h4-9H,3,10H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUASGLGOAPBOHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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